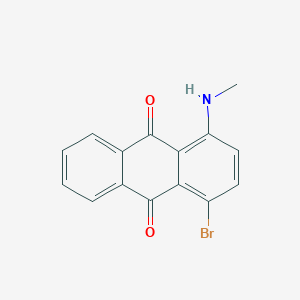

9,10-Anthracenedione, 1-bromo-4-(methylamino)-

Description

9,10-Anthracenedione, 1-bromo-4-(methylamino)- (C₁₅H₁₀BrNO₂; MW 316.17) is a halogenated aminoanthraquinone derivative characterized by a bromine atom at position 1 and a methylamino group at position 4 of the anthracenedione core. It exists as red-brown crystalline needles with a melting point of 195–196°C . The bromine substituent enhances reactivity in nucleophilic substitution reactions, making it a valuable intermediate in synthesizing more complex anthraquinone derivatives, such as triazenyl or hydroxyethylamino analogs . However, it is an eye irritant and emits toxic NOₓ and Br⁻ fumes upon decomposition .

Properties

IUPAC Name |

1-bromo-4-(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c1-17-11-7-6-10(16)12-13(11)15(19)9-5-3-2-4-8(9)14(12)18/h2-7,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPRUQZTMZETSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059590 | |

| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-93-8 | |

| Record name | 1-Bromo-4-(methylamino)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(methylamino)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 128-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(methylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Bromo-4-(methylamino)anthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNE5XB7QKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Bromination of 1-Methylaminoanthraquinone

The conventional approach involves brominating 1-methylaminoanthraquinone using elemental bromine (Br₂) in acidic media. A key patent (EP0585395A1) outlines a process where 1-methylaminoanthraquinone reacts with bromine in a carboxylic acid solvent (e.g., acetic acid) containing hydrobromic acid (HBr) to enhance regioselectivity. The HBr suppresses the formation of the undesired 2-bromo isomer by protonating reactive sites, directing bromination to the 4-position. Typical conditions include:

| Parameter | Value |

|---|---|

| Solvent | Acetic acid |

| Temperature | 0–10°C |

| Molar Ratio (Br₂:Substrate) | 1.05:1 |

| Yield | 70–75% |

This method, however, risks dibromination (e.g., 1-amino-2,4-dibromoanthraquinone) if excess bromine is used.

Solvent and Catalyst Optimization

Alternative solvents like nitrobenzene or dichloromethane (DCM) paired with Lewis acids (e.g., AlCl₃) improve reaction rates. For example, AlCl₃ catalyzes bromine activation, achieving 80% yield at 25°C in DCM. Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) further enhance solubility but may increase side reactions at elevated temperatures.

Modern Oxidative Bromination Techniques

Hydrogen Peroxide–Hydrogen Bromide System

A breakthrough method (CN111138305A) replaces elemental bromine with in situ bromine generation via H₂O₂ and HBr:

This approach minimizes handling hazardous Br₂ and improves stoichiometric control. Key advantages include:

Representative Procedure (Example 3 from CN111138305A):

-

Dissolution : 60 g 1-methylaminoanthraquinone in 480 g DCE.

-

Cooling : System chilled to 10°C; 43.52 g HBr added.

-

Oxidation : 38.11 g H₂O₂ dripped over 2 hours (≤10°C).

-

Reaction : Mixture stirred at 30°C for 1 hour.

-

Workup : Solvent removed via rotary evaporation; crude product washed and dried.

Comparative Analysis of Bromination Methods

| Method | Yield (%) | Purity (%) | Byproducts | Scalability |

|---|---|---|---|---|

| Traditional (Br₂/HBr) | 70–75 | 85–90 | 2-Bromo isomer (5%) | Moderate |

| H₂O₂/HBr in DCE | 88–91 | 93–95 | <2% dibrominated | High |

The H₂O₂/HBr system outperforms traditional methods in yield and regioselectivity, attributed to controlled Br₂ release and DCE’s inertness.

Regioselectivity and Reaction Optimization

Role of Solvent Polarity

Nonpolar solvents (e.g., DCE) favor 4-bromo product formation by stabilizing transition states through hydrophobic interactions. In contrast, polar solvents like methanol increase 2-bromo isomerization due to hydrogen bonding with the amino group.

Temperature and Kinetic Control

Low temperatures (0–10°C) favor kinetic control, directing bromine to the more accessible 4-position. Elevated temperatures (>30°C) promote thermodynamic products (e.g., 2-bromo isomer) via reversible bromination.

Substituent Effects

Electron-donating groups (e.g., methylamino) activate the anthracene ring at the 4-position. Steric hindrance from the methyl group further discourages 2-substitution, achieving >95% regioselectivity in optimized systems.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water/phosphate buffer (pH 2.5) resolves 9,10-anthracenedione derivatives. Typical retention time: 12.3 minutes. Preparative HPLC scales to isolate impurities (<1%) for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Hydrazinium hydroxide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form nitrogen gas and water.

Reduction: It acts as a reducing agent in many chemical reactions.

Substitution: It can participate in substitution reactions to form different hydrazine derivatives.

Common Reagents and Conditions

Common reagents used in reactions with hydrazinium hydroxide include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from reactions involving hydrazinium hydroxide include nitrogen gas, water, and various hydrazine derivatives. These products are used in a wide range of applications, from rocket propellants to pharmaceuticals .

Scientific Research Applications

Overview

9,10-Anthracenedione, 1-bromo-4-(methylamino)- is a synthetic organic compound with the molecular formula C15H10BrNO2 and a molecular weight of 316.154 g/mol. This compound is primarily used in various scientific research applications due to its unique chemical properties and versatility in different analytical techniques.

Analytical Applications

One of the prominent applications of 9,10-Anthracenedione, 1-bromo-4-(methylamino)- is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC).

HPLC Analysis

- Methodology: The compound can be effectively analyzed using reverse-phase HPLC methods. A typical mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid.

- Column Types: Newcrom R1 HPLC columns are specifically designed for this analysis, providing low silanol activity which enhances separation efficiency. The use of smaller particle sizes (3 µm) allows for faster ultra-performance liquid chromatography (UPLC) applications, making the process scalable for preparative separation and isolation of impurities .

Biological Applications

Beyond analytical uses, this compound also shows potential in biological research.

Pharmacokinetics

Studies have indicated that 9,10-Anthracenedione derivatives may play a role in pharmacokinetics due to their ability to interact with biological molecules. This interaction can be crucial for drug development and understanding how compounds behave within biological systems .

Case Studies

Several case studies highlight the practical applications of this compound:

- Separation Techniques : Research demonstrated the effective separation of 9,10-Anthracenedione derivatives using optimized HPLC conditions. The study focused on improving the resolution and sensitivity of detection methods for pharmaceutical compounds .

- Drug Development : A study explored the potential of 9,10-Anthracenedione derivatives in developing new therapeutic agents. The findings suggested that modifications to the anthracene structure could lead to compounds with enhanced bioactivity and reduced toxicity .

Mechanism of Action

The mechanism of action of hydrazinium hydroxide involves its strong reducing properties. It can donate electrons to other molecules, thereby reducing them. This property makes it useful in various chemical reactions where reduction is required. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinone Derivatives

Table 1: Key Comparative Data

- Antitumor Activity: Mitoxantrone and DHAQ exhibit potent antitumor activity via DNA intercalation and inhibition of topoisomerase II. DHAQ’s hydroxyl groups enhance DNA binding, correlating with higher genotoxicity (e.g., chromosome damage) compared to non-hydroxylated analogs . In contrast, 1-bromo-4-(methylamino)-anthracenedione is primarily a synthetic precursor, though its derivatives (e.g., triazenyl compounds) show promising in silico drug-likeness scores .

- Toxicity: DHAQ’s hydroxyl groups increase cellular uptake and DNA synthesis inhibition but also elevate genotoxicity, surpassing even doxorubicin in chromosomal damage . Mitoxantrone, while less cardiotoxic than doxorubicin, causes myelosuppression .

Physicochemical Properties

- Solubility: Hydrophilic substituents (e.g., hydroxy, sulfonic acid) improve aqueous solubility, as seen in 1-amino-4-hydroxyanthracenedione derivatives . Bromine and alkylamino groups enhance lipophilicity, favoring organic solvent solubility .

- Stability: Brominated anthraquinones are stable under inert conditions but degrade upon heating, releasing toxic byproducts .

Structure-Activity Relationships (SAR)

- Replacement with hydroxy groups (e.g., in DHAQ) enhances DNA interaction .

- Position 4: Methylamino groups balance steric effects and electronic properties. Bulkier substituents (e.g., propylamino) may hinder intercalation but improve membrane penetration .

- Hydroxy Groups: Critical for antitumor potency and genotoxicity. DHAQ’s dihydroxy configuration maximizes DNA binding and cytotoxicity, albeit with higher toxicity risks .

Biological Activity

9,10-Anthracenedione, 1-bromo-4-(methylamino)- (CAS No. 128-93-8), is a derivative of anthraquinone that has garnered attention for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in anticancer and antibacterial research. Its structure comprises a bromine atom and a methylamino group attached to the anthracene backbone, which influences its chemical reactivity and biological interactions.

The chemical formula for 9,10-Anthracenedione, 1-bromo-4-(methylamino)- is with a molecular weight of 316.15 g/mol. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Melting Point | 195.5 °C |

| Boiling Point | 510.1 °C |

| Density | ~1.55 g/cm³ |

| Appearance | Yellow powder |

| Flash Point | 262.3 °C |

The biological activity of 9,10-Anthracenedione, 1-bromo-4-(methylamino)- can be attributed to its ability to interact with various molecular targets:

- DNA Intercalation : Studies indicate that anthraquinone derivatives can intercalate into DNA, leading to structural distortions that may inhibit replication and transcription processes .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS generation, which can trigger apoptosis in cancer cells .

- Antimicrobial Activity : Its structure allows for interactions with bacterial membranes, potentially disrupting cellular integrity and function .

Anticancer Activity

Research has demonstrated that anthraquinone derivatives exhibit significant anticancer properties. For instance:

- In vitro Studies : Various studies have shown that 9,10-Anthracenedione derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 . The mechanism often involves apoptosis induction through the activation of caspase pathways.

- Case Study : A study involving the compound's derivatives reported a dose-dependent cytotoxic effect on breast cancer cells with IC50 values ranging from 5 to 20 µM .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several pathogens:

- Minimum Inhibitory Concentration (MIC) : The MIC values against Staphylococcus aureus and Escherichia coli were found to be as low as 0.0625 g/mL, indicating potent antibacterial activity .

- Mechanism : The antibacterial action is believed to result from membrane disruption and interference with metabolic processes within bacterial cells.

Research Findings

Several studies have investigated the biological activities of 9,10-Anthracenedione, 1-bromo-4-(methylamino)-:

- Anticancer Mechanisms : A study highlighted its ability to induce apoptosis in cancer cell lines via ROS generation and mitochondrial dysfunction .

- Antimicrobial Efficacy : Research demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .

- Toxicity Studies : Safety assessments indicate moderate toxicity levels; however, further studies are required to fully understand the risk profile associated with therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 9,10-Anthracenedione, 1-bromo-4-(methylamino)-, and how do reaction conditions influence yield?

- Methodology : Bromination of anthracene derivatives is a critical step. For brominated anthracenediones, methods like electrophilic substitution using bromodimethylsulfonium bromide (BDMS) in dichloromethane (DCM) at room temperature can achieve high yields (~96%) with minimal side products . Subsequent introduction of the methylamino group may involve nucleophilic substitution of the bromine atom using methylamine under anhydrous conditions. Solvent choice (e.g., DCM vs. DMSO) significantly impacts reaction efficiency, as polar aprotic solvents stabilize intermediates .

- Key Data : Reaction times (~30 min), solvent screening results (DCM > acetonitrile/THF), and gram-scale reproducibility .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodology :

- NMR : Compare NMR shifts (e.g., aromatic protons at δ 8.60 and 7.66 ppm for brominated analogs) to confirm substitution patterns .

- XRD : Single-crystal X-ray diffraction (as in 9,10-dibromoanthracene studies) resolves bond angles and confirms bromine/methylamino positioning .

- HPLC/LC-MS : Quantify purity (>95%) and detect byproducts (e.g., di-substituted derivatives) .

Q. What safety protocols are critical when handling brominated anthracenediones?

- Guidelines :

- Hazard Mitigation : Use fume hoods due to HBr gas release during synthesis. Avoid skin/eye contact (classified as Skin/Irritant 2 and Eye Irritant 2) .

- Disposal : Follow aquatic toxicity protocols (H400/H410 classifications) to prevent environmental release .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace methylamino with hydroxyl or acetyloxy groups) to assess functional group contributions .

- Bioassays : Test derivatives against cancer cell lines (e.g., MTT assays) or microbial targets, referencing SAR frameworks for anthracenediones like emodin and alizarin .

Q. What computational tools can predict the compound’s reactivity in photodynamic therapy or charge-transfer applications?

- Methodology :

- DFT Calculations : Optimize geometry using Gaussian or ORCA to study HOMO-LUMO gaps and electron affinity, critical for photochemical applications .

- Molecular Docking : Simulate interactions with biological targets (e.g., DNA topoisomerases) to prioritize experimental testing .

Q. How can contradictory data in literature on anthracenedione toxicity be resolved for this derivative?

- Approach :

- Dose-Response Studies : Conduct in vitro/in vivo toxicity assays (e.g., zebrafish embryos for aquatic toxicity ) to establish safe thresholds.

- Mechanistic Studies : Use transcriptomics/proteomics to identify pathways affected by the compound, differentiating between on-target and off-target effects .

Q. What strategies improve the compound’s solubility for biomedical applications without compromising activity?

- Methodology :

- Prodrug Design : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at non-critical positions .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Methodological Notes

- Synthesis Optimization : Reference solvent polarity tables (e.g., DCM’s dielectric constant = 8.93) for reaction design .

- Crystallography : Use APEX II CCD detectors with Mo Kα radiation (λ = 0.71073 Å) for high-resolution structures .

- Safety Compliance : Adopt ISO-certified protocols for waste management of halogenated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.